Aspochalasins

Aspochalasins are a novel class of small-molecule inhibitors developed for their potential in cancer therapy. These compounds exhibit selective cytotoxic activity against various cancer cell lines, particularly those with specific genetic mutations. Aspochalasins function by interfering with critical cellular processes, leading to apoptosis or cell cycle arrest. Their unique mechanism of action differentiates them from traditional chemotherapeutics, offering a promising approach for the treatment of multidrug-resistant cancers. Ongoing research aims to optimize their pharmacokinetic properties and explore their therapeutic potential in combination therapies. Clinical trials are currently underway to evaluate their safety and efficacy in various cancer patients, showcasing the promising future of aspochalasins in targeted oncology treatments.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

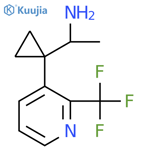

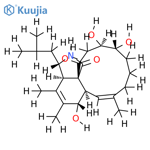

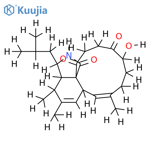

|

aspochalasin U | 1360444-55-8 | C24H37NO5 |

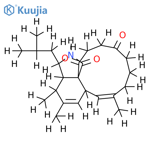

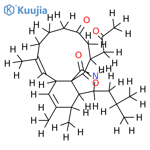

|

aspochalasin R | 1173040-38-4 | C24H35NO3 |

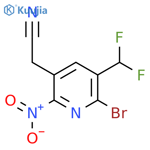

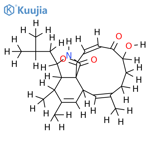

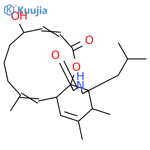

|

aspochalasin B | 1426542-81-5 | C24H33NO4 |

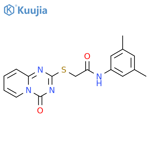

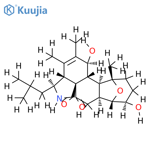

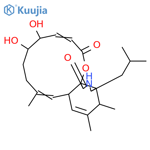

|

trichoderone B | 1380494-70-1 | C24H35NO5 |

|

aspochalasin P | 1168135-20-3 | C24H35NO4 |

|

aspochalasin N | 1173040-37-3 | C27H39NO4 |

|

Aspochalasin I; 17-Deoxy | 670225-70-4 | C24H35NO4 |

|

Aspochalasin I; 17,18-Diepimer | 2365071-16-3 | C24H35NO5 |

|

Aspochalasin I; 17,18-Diepimer, Δ5-isomer, 7β-hydroxy | 1426944-58-2 | C24H35NO6 |

|

Aspochalasin I; 17-Epimer, 19,20-dihydro, 19S-hydroxy, 18-ketone | 2305291-42-1 | C24H35NO6 |

Literatura relevante

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

Proveedores recomendados

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados